

Spectroscopic Profile of 2-Ethenylfuran: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethenylfuran

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-ethenylfuran** (also known as 2-vinylfuran), a heterocyclic organic compound of interest in various chemical and pharmaceutical research areas. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-ethenylfuran**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **2-ethenylfuran** provide detailed information about its molecular structure. The data presented here was obtained in deuterated chloroform (CDCl_3) at 250 MHz.^[1]

Table 1: ^1H NMR Spectroscopic Data for **2-Ethenylfuran** in CDCl_3 ^[1]

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
5.17	dd	$^2J_{\beta\gamma} = 1.20$, $^3J_{\alpha\gamma} = 11.34$	H γ
5.67	dd	$^2J_{\beta\gamma} = 1.20$, $^3J_{\alpha\beta} = 17.44$	H β
6.27	d	$^3J_{34} = 3.24$	H3
6.38	dd	$^3J_{45} = 1.78$, $^3J_{34} = 3.16$	H4
6.51	dd	$^3J_{\alpha\gamma} = 11.28$, $^3J_{\alpha\beta} = 17.49$	H α
7.37	s	H5	

Note: The designations α , β , and γ refer to the protons on the vinyl group, while the numbered positions correspond to the furan ring.

Due to a lack of readily available, explicitly assigned experimental ^{13}C NMR data in the searched literature, a comprehensive table for these values is not included. However, general chemical shift ranges for similar furan and vinyl structures can be consulted for predictive purposes.

Infrared (IR) Spectroscopy

The infrared spectrum of **2-ethenylfuran** reveals the characteristic vibrational modes of its functional groups. The spectrum of a liquid film of the compound has been reported.

Table 2: Infrared (IR) Spectroscopy Data for **2-Ethenylfuran** (Liquid Film)

While a detailed list of peak assignments was not available in the public domain, the IR spectrum would be expected to show characteristic absorptions for C-H stretching of the furan ring and vinyl group (around $3100\text{-}3000\text{ cm}^{-1}$), C=C stretching of the vinyl group and furan ring (around $1650\text{-}1500\text{ cm}^{-1}$), and C-O-C stretching of the furan ring (around $1250\text{-}1000\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-ethenylfuran** results in fragmentation patterns that can be used for its identification. The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.

Table 3: Mass Spectrometry (MS) Data for **2-Ethenylfuran**

m/z	Relative Intensity (%)	Putative Fragment
94	100.0	[M] ⁺ (Molecular Ion)
93	1.8	[M-H] ⁺
66	25.5	[M-C ₂ H ₂] ⁺ or [C ₄ H ₂ O] ⁺
65	45.2	[C ₅ H ₅] ⁺
39	28.2	[C ₃ H ₃] ⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2-ethenylfuran** (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., 250 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **2-ethenylfuran**, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform liquid film.

Data Acquisition: The prepared salt plates are placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is recorded first and then automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

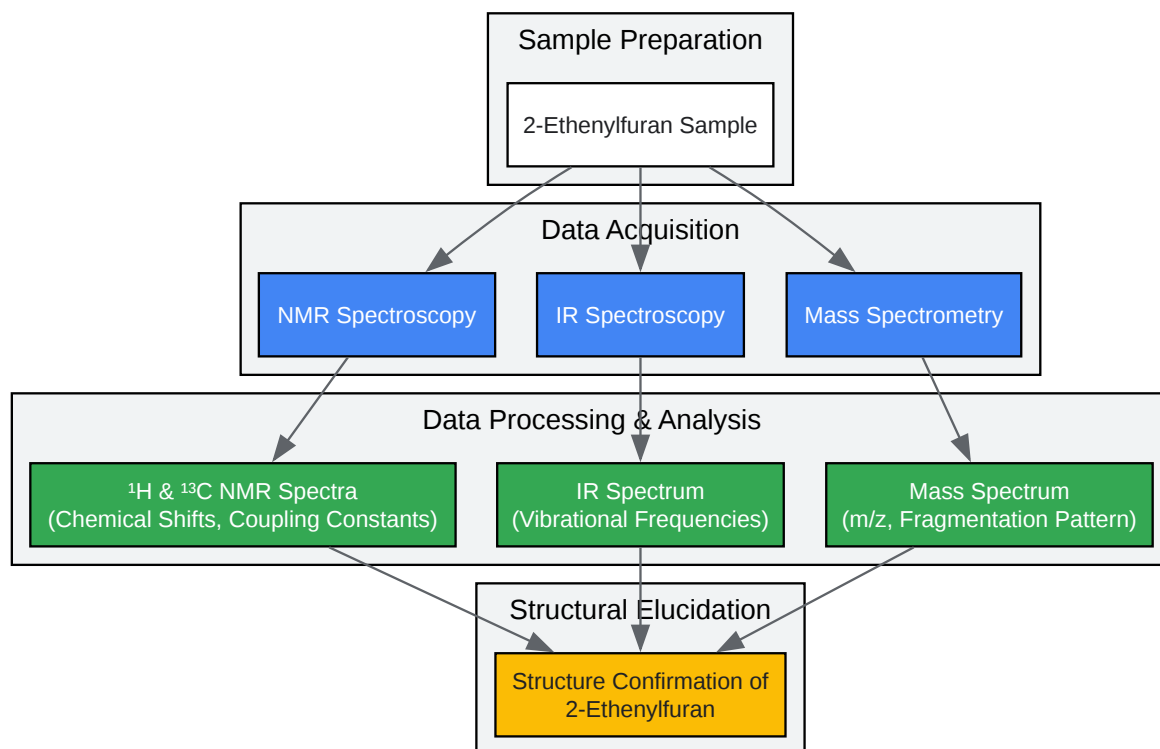
Mass Spectrometry (MS)

Sample Introduction and Ionization: **2-Ethenylfuran**, being a volatile compound, is well-suited for analysis by gas chromatography-mass spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Data Acquisition: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like **2-ethenylfuran**.



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Caption: Workflow for Spectroscopic Analysis of **2-Ethenylfuran**.

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References

- 1. orbi.uliege.be [orbi.uliege.be]
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